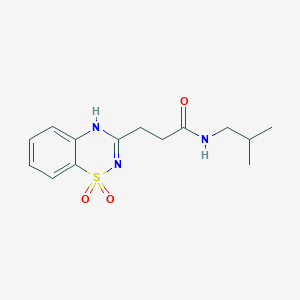

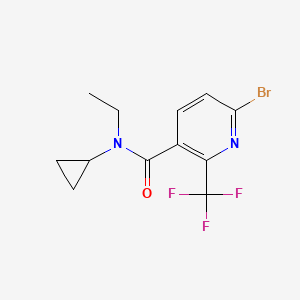

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of “3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide” is not explicitly mentioned in the resources I have .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide” are not explicitly mentioned in the resources I have .Scientific Research Applications

Toxicological Evaluation of Structurally Related Compounds

A study conducted by Arthur et al. (2015) evaluated the toxicological profiles of two structurally related flavors with modifying properties, which exhibited minimal oxidative metabolism, rapid elimination, and no genotoxic concerns in both in vitro and in vivo studies. These compounds were found safe for use in food and beverage applications based on subchronic oral toxicity studies in rats (Arthur et al., 2015).

Synthesis and Biological Properties

Ukrainets et al. (2017) synthesized a series of compounds from the 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides series, revealing that compounds with a free carboxy group are potential diuretics, and carbamide derivatives are promising as analgesics. This indicates a diverse range of biological activities for compounds in this chemical class (Ukrainets et al., 2017).

Chemical Synthesis Techniques

Chern et al. (1991) described the Mitsunobu reactions of certain 1,2,4-benzothiadiazine 1,1-dioxides, leading to the synthesis of tricycles and disulfides, showcasing advanced chemical synthesis techniques and the potential for creating novel compounds with significant properties (Chern et al., 1991).

Potential as Hepatitis C Virus Inhibitors

Research by Tedesco et al. (2009) investigated the modification of benzothiadiazin-3-yl-quinolinones into heteroaromatic systems to enhance their physicochemical properties and potency as hepatitis C virus NS5B polymerase inhibitors. This signifies the therapeutic potential of these compounds in antiviral research (Tedesco et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-10(2)9-15-14(18)8-7-13-16-11-5-3-4-6-12(11)21(19,20)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGRZKKNAXWNKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426432.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2426433.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2426440.png)

![Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2426441.png)

![3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2426444.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-keto-2-piperidino-ethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2426449.png)

![7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2426452.png)

![N-[1-[(4-Fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426454.png)